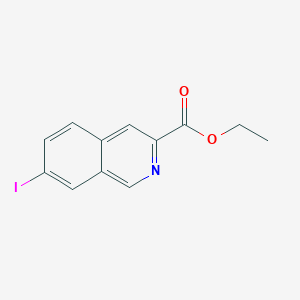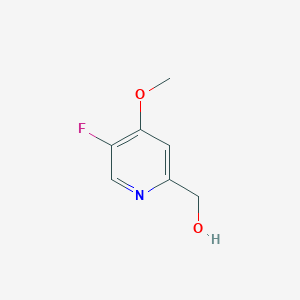
7-Amino-4-methylindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-4-methylindolin-2-one is a nitrogen-containing heterocyclic compound with the molecular formula C9H10N2O. This compound is part of the indole family, which is known for its significant biological and pharmacological properties . Indole derivatives are prevalent in many natural products and pharmaceuticals, making them a crucial area of study in organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-methylindolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed Larock indole synthesis, which utilizes ortho-substituted anilines . This method involves a one-pot sequential Buchwald–Hartwig amination followed by C–H activation to form the indole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and cost-effectiveness. The use of palladium catalysts and controlled reaction conditions ensures the efficient production of this compound .
化学反応の分析
Types of Reactions: 7-Amino-4-methylindolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, which can have significant biological activities .
科学的研究の応用
7-Amino-4-methylindolin-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 7-Amino-4-methylindolin-2-one involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with neurotransmitter receptors, influencing neurological pathways . The exact mechanism may vary depending on the specific application and target .
類似化合物との比較
Indole: The parent compound of the indole family, known for its wide range of biological activities.
4-Methylindole: Similar in structure but lacks the amino group, leading to different chemical properties.
7-Aminoindole: Similar but without the methyl group, affecting its reactivity and applications.
Uniqueness: 7-Amino-4-methylindolin-2-one is unique due to the presence of both the amino and methyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
7-amino-4-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H10N2O/c1-5-2-3-7(10)9-6(5)4-8(12)11-9/h2-3H,4,10H2,1H3,(H,11,12) |
InChIキー |
AUUJDPJZIWPGSP-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CC(=O)NC2=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one](/img/structure/B13666035.png)
![Methyl benzo[d]isothiazole-4-carboxylate](/img/structure/B13666045.png)




![5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B13666066.png)





![5-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13666088.png)
